6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multistep reactions. The process may include nitration, halogenation, and cyclization reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar heterocyclic structures and biological activities.
Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: Widely studied for their role in DNA synthesis and repair.
Uniqueness
6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
133627-28-8 |
---|---|
Molecular Formula |
C14H12ClN5O3 |
Molecular Weight |
333.73 g/mol |
IUPAC Name |
6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H12ClN5O3/c1-3-19-11-8(5-4-6-16-11)14(21)18(2)10-7-9(15)12(20(22)23)17-13(10)19/h4-7H,3H2,1-2H3 |
InChI Key |
IFKPUHANIFRUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=CC(=C(N=C31)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.